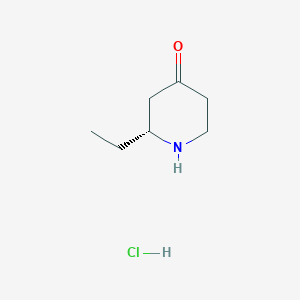

(R)-2-Ethylpiperidin-4-one hydrochloride

Description

Significance of Nitrogen-Containing Heterocycles in Organic Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. wisdomlib.org These compounds are of paramount importance in organic chemistry and are fundamental to the structure of a vast array of biologically active molecules, including alkaloids, vitamins, and pharmaceuticals. mdpi.com The presence of the nitrogen atom imparts unique chemical properties to these rings, influencing their reactivity, basicity, and ability to participate in hydrogen bonding. nih.gov This makes them crucial components in the design and synthesis of new drugs and functional materials. fiveable.memsesupplies.com In fact, an analysis of FDA-approved drugs revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle. msesupplies.com

The Unique Role of Piperidin-4-ones as Versatile Synthons

Within the broad family of nitrogen-containing heterocycles, piperidin-4-ones represent a particularly valuable subclass. nih.gov A synthon is a conceptual unit within a molecule that assists in the formation of a synthesis plan. The piperidin-4-one structure, with its six-membered ring containing a nitrogen atom and a ketone functional group, is a highly versatile building block in organic synthesis. researchgate.netsemanticscholar.org The carbonyl group can be easily manipulated to introduce a variety of substituents, and the nitrogen atom provides a handle for further functionalization. researchgate.net This dual reactivity makes piperidin-4-ones key intermediates in the construction of more complex molecular architectures. nih.govresearchgate.net

Importance of Chirality in Synthetic Methodologies and Molecular Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. rsc.org Many biological molecules, such as amino acids and sugars, are chiral, and biological systems often exhibit a high degree of stereoselectivity, meaning they interact differently with different enantiomers (mirror-image isomers) of a chiral compound. nih.govresearchgate.net This has profound implications in drug design, as the two enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. researchgate.netlifechemicals.com Therefore, the ability to synthesize enantiomerically pure compounds is of utmost importance in modern medicinal chemistry. rsc.orgnih.gov The introduction of a chiral center into a piperidine (B6355638) ring can significantly enhance the biological activity and selectivity of a molecule. doaj.orgresearchgate.net

Contextualization of (R)-2-Ethylpiperidin-4-one Hydrochloride within Chiral Piperidine Chemistry

This compound is a specific example of a chiral piperidin-4-one. The "(R)" designation refers to the specific three-dimensional arrangement of the ethyl group at the second position of the piperidine ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions. The presence of the chiral center at the 2-position makes this compound a valuable building block for the asymmetric synthesis of more complex chiral molecules. The synthesis of chiral piperidines is a significant area of research, with various methods being developed to control the stereochemistry of these important heterocycles. nih.gov

Research Landscape and Knowledge Gaps Pertaining to this compound

The research landscape for substituted piperidin-4-ones is extensive, with numerous studies focusing on their synthesis and application in medicinal chemistry. semanticscholar.orgresearchgate.net Various synthetic methods, including the Mannich reaction and stereoselective synthesis, have been employed to prepare these compounds. nih.gov However, specific research focusing solely on the (R)-enantiomer of 2-ethylpiperidin-4-one (B7901804) hydrochloride is less prevalent in publicly available literature. While general methods for the synthesis of substituted piperidones are well-documented, detailed investigations into the unique properties and applications of this specific chiral compound represent a potential knowledge gap. organic-chemistry.orgdtic.mil Further research is needed to fully elucidate its potential as a chiral building block and to explore its utility in the synthesis of novel bioactive compounds.

Scope and Objectives of Academic Research on this compound

Academic research on this compound would likely focus on several key objectives. A primary goal would be the development of efficient and highly stereoselective synthetic routes to obtain the pure (R)-enantiomer. This would involve exploring various asymmetric synthesis strategies. Another objective would be to thoroughly characterize the physical and chemical properties of the compound. Furthermore, research would aim to demonstrate the utility of this compound as a chiral synthon by employing it in the synthesis of complex target molecules with potential biological activity. This would showcase its value in the broader field of organic synthesis and medicinal chemistry.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-ethylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-6-5-7(9)3-4-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIOVBYLTPWVSW-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)CCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC(=O)CCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Enantioselective Preparation of R 2 Ethylpiperidin 4 One Hydrochloride

Historical Perspectives on Piperidin-4-one Synthesis

The synthesis of the piperidin-4-one core has a rich history, with early methods focusing on robust, albeit non-stereoselective, constructions. The classic approach involves the Dieckmann condensation of a diester derived from a secondary amine, followed by hydrolysis and decarboxylation. Another foundational method is the Petrenko-Kritschenko piperidone synthesis, which is a variation of the Mannich reaction. This one-pot reaction typically involves the condensation of an aldehyde, an amine, and a β-ketoester or a similar C-H acidic compound. While efficient for producing symmetrically substituted 2,6-diarylpiperidin-4-ones, these traditional methods lack control over stereochemistry, yielding racemic mixtures when applied to the synthesis of 2-substituted analogues.

Asymmetric Approaches to 2-Substituted Piperidin-4-ones

The demand for enantiomerically pure 2-substituted piperidin-4-ones has driven the development of sophisticated asymmetric synthetic strategies. These methods aim to control the formation of the chiral center at the C2 position of the piperidine (B6355638) ring with high fidelity.

Chiral Auxiliary-Mediated Strategies for Stereocontrol

One of the most reliable methods for inducing chirality is the use of a chiral auxiliary. This strategy involves the temporary incorporation of a chiral molecule into the synthetic route to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is subsequently removed to afford the desired enantiomerically enriched product.

A notable example involves the use of (S)-α-phenylethylamine as a chiral auxiliary in a double aza-Michael reaction with divinyl ketones. This approach has been successfully employed for the synthesis of various 2-substituted 1-(S)-α-phenylethyl-4-piperidones. The chiral amine first undergoes a conjugate addition to the divinyl ketone, and the resulting enamine then participates in an intramolecular cyclization to form the piperidin-4-one ring. The stereochemistry of the newly formed chiral center at C2 is directed by the bulky phenylethyl group on the nitrogen atom. Subsequent removal of the chiral auxiliary, typically through hydrogenolysis, yields the desired 2-substituted piperidin-4-one.

| Entry | R Group | Divinyl Ketone Precursor | Diastereomeric Ratio (cis:trans) | Combined Yield (%) |

| 1 | Methyl | (E)-Hexa-1,5-dien-3-one | 1:1.5 | 45 |

| 2 | Propyl | (E)-Octa-1,5-dien-3-one | 1:2 | 50 |

| 3 | Phenyl | (E)-1,5-Diphenylpenta-1,4-dien-3-one | >1:20 | 75 |

Asymmetric Organocatalysis in Piperidin-4-one Synthesis

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. This approach utilizes small organic molecules as catalysts to induce chirality, avoiding the use of often toxic and expensive metal catalysts. For the synthesis of 2-substituted piperidin-4-ones, organocatalytic strategies often involve the activation of substrates through the formation of chiral iminium or enamine intermediates.

A biomimetic approach employing a proline-derived catalyst can be envisioned for the synthesis of (R)-2-Ethylpiperidin-4-one. Such a strategy could involve the asymmetric Mannich reaction of a suitable aldehyde, an amine, and a ketone, where the chiral catalyst controls the facial selectivity of the nucleophilic attack, thereby establishing the stereocenter at the C2 position. While specific examples for 2-ethyl-4-piperidone are not extensively documented, the general applicability of organocatalysis to the synthesis of chiral piperidines is well-established.

Metal-Catalyzed Asymmetric Hydrogenation and Cyclization Routes

Transition metal catalysis offers a highly efficient and atom-economical pathway to chiral piperidines. Asymmetric hydrogenation of substituted pyridinium (B92312) salts or dihydropyridinones using chiral metal complexes (e.g., rhodium, iridium, or ruthenium with chiral phosphine (B1218219) ligands) can provide direct access to enantiomerically enriched piperidine derivatives.

For the synthesis of (R)-2-Ethylpiperidin-4-one, a plausible route involves the asymmetric hydrogenation of a corresponding 2-ethyl-2,3-dihydropyridin-4-one precursor. The choice of a suitable chiral ligand is crucial for achieving high enantioselectivity. Alternatively, metal-catalyzed asymmetric cyclization reactions, such as intramolecular hydroamination or allylic amination of appropriately functionalized acyclic precursors, can also be employed to construct the chiral piperidine ring with high stereocontrol.

Enantioselective Synthesis of (R)-2-Ethylpiperidin-4-one Precursors

The successful enantioselective synthesis of the target molecule often relies on the strategic construction of a chiral precursor that already contains the desired stereochemistry at the C2 position.

Construction of Chiral Piperidine Ring Systems

A key strategy for the synthesis of (R)-2-Ethylpiperidin-4-one involves the cyclization of a chiral acyclic precursor. This precursor can be assembled from readily available chiral starting materials or through an asymmetric transformation. For instance, an Evans chiral auxiliary can be employed to perform a diastereoselective Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester bearing an ethyl group at the appropriate position. The resulting adduct, after removal of the chiral auxiliary, can then be elaborated and cyclized to form the desired piperidin-4-one ring.

Another powerful method involves the use of chiral N-sulfinyl imines. The addition of an appropriate organometallic reagent to a chiral N-tert-butanesulfinylimine derived from a γ-amino-α,β-unsaturated ketone can set the stereocenter at the C2 position. Subsequent intramolecular conjugate addition would then furnish the chiral 2-ethyl-4-piperidone. The stereochemical outcome is dictated by the chiral sulfinyl group, which can be easily cleaved under acidic conditions.

| Catalyst/Auxiliary | Reaction Type | Substrate | Product Diastereomeric/Enantiomeric Excess | Yield (%) |

| (S)-α-Phenylethylamine | Double Aza-Michael | Divinyl Ketone | >90% de | 50-75 |

| Proline Derivative | Asymmetric Mannich | Aldehyde, Amine, Ketone | up to 99% ee | 70-90 |

| Rh-BINAP | Asymmetric Hydrogenation | Dihydropyridinone | >95% ee | >90 |

| Evans Auxiliary | Michael Addition | α,β-Unsaturated Ester | >98% de | 85-95 |

The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating the free base of (R)-2-Ethylpiperidin-4-one with hydrochloric acid in a suitable solvent, leading to the stable and crystalline product.

Stereoselective Introduction of the Ethyl Moiety

The critical step in the asymmetric synthesis of the target compound is the establishment of the stereocenter at the C2 position with the correct (R)-configuration. Several advanced methods are applicable, including asymmetric hydrogenation and chiral auxiliary-mediated alkylation.

Asymmetric Hydrogenation of Pyridinium Salts: A powerful and atom-economical approach for synthesizing chiral 2-alkyl piperidines is the asymmetric hydrogenation of readily available 2-alkyl-pyridine precursors. nih.gov Direct hydrogenation of pyridines is challenging due to the aromaticity of the ring and potential catalyst inhibition by the substrate and product. dicp.ac.cn To overcome this, pyridines can be activated by conversion to pyridinium salts. For instance, an iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts has been developed, yielding high enantioselectivities. nih.govnih.gov Using a chiral ligand such as MeO-BoQPhos with an iridium catalyst allows for the direct formation of enantioenriched 2-alkylpiperidines. nih.gov While not specifically documented for 2-ethylpyridine (B127773) to yield the precursor for (R)-2-Ethylpiperidin-4-one, the methodology has proven effective for similar 2-alkylpyridines, as shown in the table below. nih.gov

| 2-Alkyl Pyridinium Substrate | Chiral Ligand | Catalyst | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| 2-Methylpyridinium salt | Ir-MeO-BoQPhos | [Ir(COD)Cl]₂ | 82:18 | nih.gov |

| 2-Propylpyridinium salt | Ir-MeO-BoQPhos | [Ir(COD)Cl]₂ | 88:12 | nih.gov |

| 2-Isopropylpyridinium salt | Ir-MeO-BoQPhos | [Ir(COD)Cl]₂ | 91:9 | nih.gov |

Chiral Auxiliary-Mediated Synthesis: Another robust strategy involves the use of chiral auxiliaries. researchgate.net These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct a stereoselective transformation. sigmaaldrich.com For the synthesis of a 2-ethylpiperidine (B74283) precursor, a chiral auxiliary, such as one derived from (R,R)-pseudoephedrine, can be attached to a suitable piperidine precursor to form a chiral amide. wikipedia.org Deprotonation with a strong, non-nucleophilic base generates a chiral enolate. The subsequent alkylation with an ethyl halide proceeds diastereoselectively, directed by the steric influence of the auxiliary. wikipedia.org Finally, the auxiliary is cleaved under mild conditions to yield the enantioenriched (R)-2-ethylpiperidine precursor, and the auxiliary can often be recovered and reused. researchgate.net

Derivatization and Transformation of Precursors to (R)-2-Ethylpiperidin-4-one Hydrochloride

Once the chiral (R)-2-ethylpiperidine scaffold is established, further transformations are required to introduce the C4-carbonyl group and to form the final hydrochloride salt.

The introduction of a ketone at the C4 position of the piperidine ring is a key transformation. A common and effective route is the regioselective oxidation of a corresponding 4-hydroxypiperidine (B117109) precursor. This precursor, (2R)-2-ethylpiperidin-4-ol, can be synthesized through various routes, including the reduction of a corresponding pyridine (B92270) or the stereoselective construction of the piperidine ring.

Once the alcohol precursor is obtained, it can be oxidized to the desired 4-piperidone (B1582916). A variety of modern oxidation reagents can be employed for this transformation, with the choice depending on the substrate's functional group tolerance and the desired reaction scale. Common methods include Swern oxidation (using oxalyl chloride and DMSO), Dess-Martin periodinane (DMP) oxidation, or chromium-based oxidations (e.g., pyridinium chlorochromate, PCC). These methods are generally high-yielding and avoid over-oxidation. For example, the reduction of N-Boc-2-aryl enones using L-Selectride has been shown to produce 2-aryl-4-piperidones, which demonstrates a pathway to the 4-oxo functionality. whiterose.ac.uk A similar strategy starting from an appropriate enone precursor could yield the desired 2-ethyl-4-piperidone skeleton.

Alternatively, multicomponent reactions like the Petrenko-Kritschenko piperidone synthesis can directly build the 4-piperidone ring from simpler precursors like an aldehyde, a β-keto ester derivative, and ammonia (B1221849) or a primary amine. wikipedia.org Adapting such a reaction for enantioselective synthesis would require a chiral catalyst or chiral starting materials.

The final step in the synthesis is the formation of the hydrochloride salt, which often improves the compound's crystallinity, stability, and handling properties. This is typically achieved by treating a solution of the free base, (R)-2-Ethylpiperidin-4-one, with hydrochloric acid.

Several methods can be employed:

Aqueous HCl: The addition of aqueous hydrochloric acid to a solution of the amine is straightforward. However, this can lead to lower yields if the resulting salt has significant solubility in water and is not suitable if an anhydrous salt form is required. google.com

Anhydrous HCl: Using anhydrous hydrogen chloride gas or a solution of HCl in an anhydrous organic solvent (like diethyl ether or dioxane) is a common alternative. google.comnih.gov This method is preferred for producing anhydrous crystalline salts but can present handling challenges on a large scale. google.com

In Situ HCl Generation: A more controlled and often safer method for industrial applications involves the in situ generation of HCl. This can be accomplished by reacting a trialkylsilyl chloride (e.g., trimethylsilyl (B98337) chloride, TMSCl) with a protic solvent like methanol (B129727) or isopropanol (B130326). google.com This allows for the stoichiometric addition of HCl, which can be critical for optimizing crystallization and purity.

Optimization of the salt formation process involves careful selection of the solvent, control of the stoichiometry of the acid, and management of the crystallization temperature. The goal is to maximize the yield of the crystalline salt while minimizing the incorporation of impurities.

Chiral Resolution Techniques for Enantiomeric Enrichment

When an enantioselective synthesis is not perfectly selective or if a racemic synthesis is more economical, chiral resolution techniques are employed to separate the enantiomers and enrich the desired (R)-isomer.

Classical resolution via diastereomeric salt formation remains a widely used and powerful technique for separating enantiomers on a large scale. libretexts.org The process involves reacting the racemic amine, (±)-2-ethylpiperidin-4-one, with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably different solubilities. libretexts.org

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, such as O,O'-dibenzoyl-L-tartaric acid (DBTA) or O,O'-di-p-toluoyl-L-tartaric acid (DPTTA). researchgate.net

The key steps are:

Salt Formation: The racemic amine and the chiral acid are dissolved in a suitable solvent.

Crystallization: The solution is cooled or concentrated, causing the less soluble diastereomeric salt to selectively crystallize.

Isolation: The crystallized salt is isolated by filtration.

Liberation: The pure enantiomer is recovered by treating the isolated diastereomeric salt with a base to neutralize the chiral acid, followed by extraction.

The efficiency of the resolution depends on the choice of resolving agent and solvent, the temperature of crystallization, and the molar ratio of the reactants. A patent for resolving ethyl nipecotate, a related piperidine derivative, highlights the use of di-benzoyl-L-tartaric acid to selectively precipitate the (S)-enantiomer salt, demonstrating the applicability of this method to the piperidine core. google.com

| Resolving Agent | Class | Typical Application | Reference |

|---|---|---|---|

| (2R,3R)-Tartaric Acid | Chiral Dicarboxylic Acid | Resolution of various racemic bases | libretexts.org |

| (2R,3R)-O,O'-Dibenzoyltartaric acid (DBTA) | Chiral Dicarboxylic Acid Derivative | Resolution of amines and P-heterocycles | researchgate.net |

| (S)-(+)-Mandelic Acid | Chiral α-Hydroxy Acid | Resolution of cyclic and acyclic amines | libretexts.org |

| (1S)-(+)-10-Camphorsulfonic acid | Chiral Sulfonic Acid | Resolution of basic compounds | libretexts.org |

Kinetic resolution is a dynamic method that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, allowing the slower-reacting enantiomer to be recovered in high enantiomeric purity.

Non-Enzymatic Kinetic Resolution: Several non-enzymatic catalytic systems have been developed for the kinetic resolution of cyclic amines.

Asymmetric Acylation: Chiral N-heterocyclic carbene (NHC) catalysts, in combination with chiral hydroxamic acids, can mediate the enantioselective acylation of racemic piperidines. researchgate.netethz.ch This method provides access to both the acylated product and the unreacted amine in enantioenriched forms. ethz.ch

Asymmetric Deprotonation: A chiral base system, such as n-butyllithium (n-BuLi) and the chiral ligand (-)-sparteine, can selectively deprotonate one enantiomer of an N-Boc protected piperidine. whiterose.ac.uk The resulting configurationally stable organolithium intermediate can be trapped with an electrophile, while the unreacted starting material is recovered with high enantiomeric excess. acs.org For N-Boc-2-aryl-4-methylenepiperidines, selectivity factors (s) of around 16 have been achieved. acs.org

Enzymatic Kinetic Resolution: Enzymes, particularly lipases and esterases, are highly effective catalysts for kinetic resolutions due to their exquisite stereoselectivity. nih.gov These reactions are typically performed under mild conditions and are environmentally benign. nih.gov For a precursor like (±)-2-ethylpiperidin-4-ol, a lipase (B570770) could be used to selectively acylate one enantiomer (e.g., with vinyl acetate), leaving the other enantiomer as the unreacted alcohol. nih.govnih.gov Alternatively, if starting with an ester derivative, a lipase could selectively hydrolyze one enantiomer. nih.gov Lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PSL) are commonly employed for these transformations. rsc.orgmdpi.com The success of this strategy depends on finding an enzyme and reaction conditions that provide a high enantioselectivity factor (E-value). nih.gov

Preparative Chiral Chromatography for Enantioseparation

Following the synthesis of a racemic mixture of 2-ethylpiperidin-4-one (B7901804), the isolation of the desired (R)-enantiomer is paramount. Preparative chiral chromatography is a powerful technique for achieving this separation on a larger scale, enabling the isolation of enantiomers with high purity. nih.gov This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

Two primary modes of preparative chiral chromatography are widely employed for such separations: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Preparative High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a well-established and versatile technique for enantioseparation. The selection of the appropriate chiral stationary phase is the most critical parameter for a successful separation. For piperidone derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, have demonstrated broad applicability.

The separation process involves dissolving the racemic 2-ethylpiperidin-4-one hydrochloride in a suitable mobile phase and injecting it into the preparative HPLC system. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol or ethanol), is carefully optimized to achieve the best balance between resolution and analysis time. The addition of small amounts of an acidic or basic additive to the mobile phase can also significantly improve peak shape and resolution.

An illustrative example of preparative chiral HPLC conditions for the separation of a racemic 2-alkyl-4-piperidone is presented in the interactive data table below. It is important to note that these are representative conditions and would require optimization for the specific separation of this compound.

Interactive Data Table: Illustrative Preparative Chiral HPLC Parameters for 2-Alkyl-4-Piperidone Separation

| Parameter | Value | Rationale |

| Column | Chiralpak® AD-H (250 x 20 mm, 5 µm) | Polysaccharide-based CSP with broad enantioselectivity for piperidone derivatives. |

| Mobile Phase | n-Heptane / Isopropanol (80:20, v/v) | Common mobile phase for normal-phase chiral separations, offering good solubility and selectivity. |

| Flow Rate | 15 mL/min | A typical flow rate for a preparative column of this dimension to ensure efficient separation. |

| Detection | UV at 220 nm | Wavelength at which the piperidone chromophore is expected to absorb. |

| Temperature | 25 °C | Standard ambient temperature for chromatographic separations. |

| Injection Volume | 2 mL (of a 10 mg/mL solution) | Represents a typical loading capacity for a preparative separation. |

Supercritical Fluid Chromatography (SFC):

In recent years, preparative SFC has emerged as a greener and often more efficient alternative to HPLC for chiral separations. SFC utilizes supercritical carbon dioxide as the primary mobile phase, which is non-toxic, non-flammable, and readily available. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced solvent consumption.

For the enantioseparation of 2-ethylpiperidin-4-one, a mobile phase consisting of supercritical CO2 and a polar co-solvent, such as methanol or ethanol (B145695), would be employed. Similar to HPLC, the choice of the chiral stationary phase is crucial, with polysaccharide-based CSPs being highly effective. The use of additives can also enhance separation performance. The key advantages of preparative SFC include reduced environmental impact, faster run times, and easier solvent removal from the collected fractions.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of pharmaceutical intermediates is of growing importance to minimize environmental impact and enhance process safety and efficiency. The synthesis of this compound can be made more sustainable by focusing on several key areas.

Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. Green chemistry encourages the use of alternative reaction media or, ideally, the elimination of solvents altogether.

Solvent-Free Approaches: One promising strategy for the synthesis of piperidone derivatives is the use of mechanochemistry, where mechanical force (e.g., grinding or milling) is used to initiate and sustain chemical reactions in the absence of a solvent. This approach can lead to higher yields, shorter reaction times, and a significant reduction in waste.

Environmentally Benign Solvents: When a solvent is necessary, the use of greener alternatives is encouraged. For the synthesis of piperidones, deep eutectic solvents (DESs) have been explored as environmentally friendly reaction media. DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. They are often biodegradable, non-toxic, and can be recycled. Water is another excellent green solvent, and synthetic strategies that can be performed in aqueous media are highly desirable.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are those that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste.

For the synthesis of the piperidine ring, cycloaddition reactions, such as the aza-Diels-Alder reaction, are highly atom-economical as they form the heterocyclic ring in a single step with all atoms from the reactants being incorporated into the product. Another approach is the use of catalytic methods, which reduce the need for stoichiometric reagents that often end up as waste. For instance, catalytic hydrogenation of a corresponding pyridine precursor is an atom-economical route to the piperidine core.

Scalable Synthesis and Process Optimization for this compound

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Scalable Synthesis: The chosen synthetic route for this compound must be amenable to scale-up. This means avoiding the use of hazardous reagents, cryogenic temperatures, or high-pressure reactions that are difficult to manage on a large scale. The reagents and starting materials should be readily available and affordable. Continuous flow chemistry is an increasingly adopted technology for scalable synthesis, offering better control over reaction parameters, improved safety, and higher yields compared to traditional batch processes. nih.gov

Process Optimization: Once a viable synthetic route is established, process optimization is crucial to maximize yield, purity, and throughput while minimizing costs and environmental impact. This involves a systematic study of various reaction parameters, including:

Temperature: Optimizing the reaction temperature can improve reaction rates and selectivity.

Concentration: Adjusting the concentration of reactants can influence reaction kinetics and product formation.

Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst used without compromising efficiency is economically and environmentally beneficial.

Reaction Time: Determining the optimal reaction time ensures complete conversion while avoiding the formation of byproducts from prolonged reaction times.

Work-up and Purification: Developing efficient and scalable work-up and purification procedures is critical for obtaining the final product with the desired purity. Crystallization is often the preferred method for purification on a large scale as it is generally more cost-effective and environmentally friendly than chromatography.

A Design of Experiments (DoE) approach can be employed to systematically study the effects of multiple parameters and their interactions, allowing for the rapid identification of optimal process conditions.

The table below outlines key considerations for the scalable synthesis and process optimization of a chiral piperidone derivative.

Data Table: Key Parameters for Scalable Synthesis and Process Optimization

| Parameter | Laboratory Scale | Pilot/Industrial Scale Consideration |

| Reaction Vessel | Round-bottom flask | Jacketed glass or stainless-steel reactor |

| Heating/Cooling | Heating mantle, ice bath | Temperature control unit with precise heating and cooling capabilities |

| Reagent Addition | Syringe, dropping funnel | Metering pumps for controlled addition rates |

| Mixing | Magnetic stirrer | Overhead mechanical stirrer with appropriate impeller design |

| Purification | Flash chromatography | Crystallization, distillation, or large-scale chromatography |

| Process Control | Manual monitoring | Automated process control with in-situ monitoring (e.g., pH, temperature, pressure) |

State of the Art Spectroscopic and Chiroptical Analysis Methods for R 2 Ethylpiperidin 4 One Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information on the types and numbers of protons and carbons in the molecule. For (R)-2-Ethylpiperidin-4-one hydrochloride, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group and the protons on the piperidinone ring. The ¹³C NMR spectrum would correspondingly show seven carbon signals, including a characteristic downfield signal for the carbonyl carbon (C4).

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing correlations between nuclei. epfl.ch

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com It would be used to trace the connectivity of the proton spin systems within the piperidine (B6355638) ring and the ethyl substituent.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). emerypharma.comyoutube.com It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two to four bonds. sdsu.eduyoutube.com It is particularly valuable for identifying quaternary carbons (like the C4 carbonyl) and for connecting different spin systems, such as linking the ethyl group to the C2 position of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects correlations between protons that are close in space, regardless of their through-bond connectivity. It is essential for determining stereochemical relationships.

Based on established principles and data from similar piperidinone structures, a set of predicted NMR assignments for (R)-2-Ethylpiperidin-4-one can be compiled.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| C2 | ~55-60 | ~3.0-3.4 | m | C3, C4, C6, C1' |

| C3 | ~40-45 | ~2.5-2.9 (eq), ~2.2-2.6 (ax) | m | C2, C4, C5 |

| C4 | ~205-210 | - | - | - |

| C5 | ~40-45 | ~2.5-2.9 (eq), ~2.2-2.6 (ax) | m | C3, C4, C6 |

| C6 | ~45-50 | ~3.1-3.5 (eq), ~2.8-3.2 (ax) | m | C2, C4, C5 |

| **C1' (CH₂) ** | ~25-30 | ~1.6-1.9 | m | C2, C2' |

| **C2' (CH₃) ** | ~10-15 | ~0.9-1.2 | t | C2, C1' |

| N-H | - | ~8.5-9.5 | br s | C2, C6 |

Note: Chemical shifts are predictive and can vary based on solvent and concentration. Multiplicity: s=singlet, t=triplet, m=multiplet, br=broad.

The piperidine ring typically adopts a chair conformation to minimize steric strain. The relative stereochemistry of (R)-2-Ethylpiperidin-4-one is defined by the orientation of the ethyl group at the C2 position. The thermodynamically more stable conformation is expected to have the bulky ethyl group in a pseudo-equatorial position.

This conformation can be confirmed using two key NMR parameters:

³J Coupling Constants : The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them. Large coupling constants (³J ≈ 10–13 Hz) are observed for protons in a diaxial relationship, whereas smaller couplings (³J ≈ 2–5 Hz) are typical for axial-equatorial or equatorial-equatorial relationships. Analysis of the coupling constant for the H2 proton would confirm its pseudo-axial orientation, and thus the pseudo-equatorial orientation of the ethyl group.

NOE Enhancements : NOESY experiments provide direct evidence of through-space proximity. researchgate.net For the pseudo-equatorial ethyl group conformation, strong NOE correlations would be expected between the axial proton at C2 (H2ax) and the axial protons at C6 (H6ax) and C3 (H3ax). Conversely, weaker or no correlations would be seen between H2ax and the equatorial protons.

Predicted Key NOESY Correlations for Equatorial Conformer

| Proton 1 | Proton 2 | Expected NOE Intensity | Implication |

|---|---|---|---|

| H2 (axial) | H6 (axial) | Strong | 1,3-Diaxial relationship confirms chair conformation |

| H2 (axial) | H1' (ethyl CH₂) | Strong | Proximity of ethyl group to the ring backbone |

| H3 (axial) | H5 (axial) | Strong | 1,3-Diaxial relationship confirms chair conformation |

| H2 (axial) | H3 (axial) | Strong | Proximity confirms relative positions |

While NMR can determine relative stereochemistry, it cannot distinguish between enantiomers. To determine enantiomeric purity and assign the absolute configuration using NMR, a chiral derivatizing agent (CDA) is employed. researchgate.net A CDA is an enantiomerically pure reagent that reacts with the target molecule to form a pair of diastereomers. nih.gov Since diastereomers have different physical properties, their NMR spectra will differ.

For (R)-2-Ethylpiperidin-4-one, a common strategy involves reacting the secondary amine with an enantiopure CDA, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). This reaction forms a stable amide bond, creating two potential diastereomers: (R,R)- and (S,R)-Mosher's amides.

The protons near the newly formed stereocenter (e.g., H2 and H6) in the two diastereomers will experience different shielding effects from the CDA's phenyl ring, resulting in different chemical shifts. By integrating the distinct signals, the enantiomeric excess (ee) of the original sample can be accurately quantified. Furthermore, by systematically analyzing the chemical shift differences (Δδ) between the diastereomers, the absolute configuration can be assigned based on established empirical models for the specific CDA used. frontiersin.org This method provides a powerful alternative to X-ray crystallography for determining absolute configuration. nih.govwhiterose.ac.uk

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the unique elemental formula of an ion. For this compound, analysis via electrospray ionization (ESI) in positive ion mode would yield the protonated molecular ion, [M+H]⁺. The experimentally measured accurate mass would be compared to the theoretical exact mass calculated for the molecular formula C₇H₁₄NO⁺ to confirm the elemental composition.

Theoretical Exact Mass for [M+H]⁺ Ion

| Ion Formula | Theoretical Monoisotopic Mass (Da) |

|---|

| [C₇H₁₄NO]⁺ | 128.1070 |

Tandem Mass Spectrometry (MS/MS) is used to determine the structure of a molecule by analyzing its fragmentation patterns. chemguide.co.uk In an MS/MS experiment, the protonated molecular ion ([C₇H₁₄NO]⁺, m/z 128.1) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.

For (R)-2-Ethylpiperidin-4-one, characteristic fragmentation pathways, based on general principles for alkaloids and N-heterocycles, would be expected. researchgate.netkoreascience.kr

Alpha-cleavage : The bond adjacent to the nitrogen atom is prone to cleavage, which could lead to the loss of the ethyl group (C₂H₅•), resulting in a fragment ion.

Loss of Carbon Monoxide : Ketones frequently undergo fragmentation with the neutral loss of carbon monoxide (CO).

Ring Fission : Cleavage of the piperidine ring can occur through various pathways, such as a retro-Diels-Alder (RDA) type reaction or other complex rearrangements, yielding characteristic smaller fragment ions. koreascience.kr

Predicted MS/MS Fragmentation of [C₇H₁₄NO]⁺

| Fragment m/z (Predicted) | Proposed Loss | Proposed Fragment Structure |

|---|---|---|

| 128.1 | - | [M+H]⁺ (Parent Ion) |

| 99.1 | Loss of C₂H₅• (ethyl radical) | [M+H - 29]⁺ |

| 100.1 | Loss of CO (carbon monoxide) | [M+H - 28]⁺ |

| 70.1 | Ring fission fragment | [C₄H₈N]⁺ |

Note: These fragmentation pathways are predictive and serve to illustrate how MS/MS is used for structural elucidation.

Table of Compounds

| Compound Name |

|---|

| This compound |

| (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational modes of a molecule, allowing for the identification of functional groups and offering insights into molecular structure. For this compound, these methods are essential for confirming the presence of its key structural features.

The IR spectrum is dictated by changes in the dipole moment during molecular vibrations, while Raman spectroscopy detects vibrations that cause a change in polarizability. As the hydrochloride salt, the secondary amine of the piperidine ring is protonated, existing as a secondary ammonium (B1175870) ion (-NH2+-). This significantly influences the vibrational spectra compared to the free base.

Detailed Research Findings: The vibrational analysis of this compound reveals characteristic absorption bands and Raman shifts corresponding to its constituent functional groups. The most prominent feature is the strong carbonyl (C=O) stretching vibration, typically observed in the region of 1715-1735 cm⁻¹. The exact position can be influenced by the ring conformation and intermolecular interactions, such as hydrogen bonding in the solid state.

The presence of the ammonium salt is confirmed by broad, strong absorptions in the IR spectrum between 2700 and 3000 cm⁻¹, corresponding to the N-H stretching vibrations of the R₂NH₂⁺ group. Ammonium bending vibrations (scissoring) are also expected, typically appearing as a medium to strong band around 1570-1620 cm⁻¹.

Vibrations associated with the aliphatic ethyl and piperidine ring C-H bonds are observed as a series of sharp bands in the 2850-3000 cm⁻¹ region for stretching modes and in the 1350-1470 cm⁻¹ region for bending modes. The C-N stretching vibrations of the ammonium group are typically found in the 1100-1200 cm⁻¹ range.

Raman spectroscopy provides complementary information. The C=O stretch is also a strong and sharp band in the Raman spectrum. While N-H stretching vibrations are often weak in Raman, the symmetric C-N stretching and skeletal vibrations of the piperidine ring can be more readily observed, providing a detailed fingerprint of the molecule's structure.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity (IR/Raman) |

| N-H Stretch (Ammonium) | 2700-3000 (broad) | Weak | Strong / Weak |

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | Medium / Strong |

| C=O Stretch (Ketone) | 1715-1735 | 1715-1735 | Strong / Strong |

| N-H Bend (Ammonium) | 1570-1620 | Weak | Medium / Weak |

| C-H Bend (CH₂, CH₃) | 1350-1470 | 1350-1470 | Medium / Medium |

| C-N Stretch (Ammonium) | 1100-1200 | 1100-1200 | Medium / Medium |

| Ring Vibrations (Fingerprint) | < 1000 | < 1000 | Complex / Complex |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are indispensable for determining the absolute configuration of enantiomers, a task not possible with conventional spectroscopy like IR or NMR.

Optical rotation is the rotation of the plane of linearly polarized light by a chiral substance. A specific rotation [α] measurement, typically at a single wavelength (e.g., the sodium D-line, 589 nm), provides a fundamental characterization of a chiral compound. For this compound, a non-zero specific rotation value confirms its enantiomeric purity.

Optical Rotatory Dispersion (ORD) extends this by measuring the specific rotation as a function of wavelength. wikipedia.org An ORD spectrum provides more detailed structural information, particularly in the vicinity of a chromophore's absorption band. The carbonyl group in the piperidone ring acts as a chromophore, absorbing UV light in the 280-300 nm region (an n→π* transition). This interaction gives rise to a characteristic feature in the ORD spectrum known as the Cotton effect, which is a rapid change in rotation, including a peak and a trough, centered around the absorption maximum. vlabs.ac.in

Detailed Research Findings: The sign of the Cotton effect is directly related to the stereochemistry around the chromophore. The Octant Rule, an empirical principle, can be used to predict the sign of the Cotton effect for chiral ketones. For this compound, assuming a stable chair conformation with the ethyl group in the more sterically favorable equatorial position, the C2 ethyl group lies in a rear octant. Based on the Octant Rule, the (R)-configuration with an equatorial ethyl group is predicted to exhibit a positive Cotton effect . This would be observed in the ORD spectrum as a peak at a longer wavelength and a trough at a shorter wavelength, crossing zero near the carbonyl's λ_max. The experimental observation of a positive Cotton effect would serve as strong evidence for the assigned (R) absolute configuration.

Electronic Circular Dichroism (ECD) is a related and often more direct technique than ORD. It measures the difference in absorption of left and right circularly polarized light (Δε = ε_L - ε_R) as a function of wavelength. An ECD spectrum shows positive or negative peaks, also called Cotton effects, at the wavelengths of electronic transitions of chromophores within a chiral environment.

Detailed Research Findings: For this compound, the key electronic transition is the n→π* transition of the C4 carbonyl group. This transition is electronically forbidden but weakly allowed, making it highly sensitive to the chiral environment. The ECD spectrum is expected to show a distinct Cotton effect in the 280-300 nm region. Consistent with the prediction from the Octant Rule, the (R)-enantiomer is expected to display a positive Cotton effect (a positive Δε value) for this transition. The sign and magnitude of the experimental ECD signal can be compared with quantum-chemical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT) to provide a highly reliable assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region, measuring the differential absorption of circularly polarized light for vibrational transitions. wikipedia.org VCD is exceptionally sensitive to the three-dimensional structure and absolute configuration of a molecule in solution. nih.gov Unlike ECD, which probes a few chromophores, VCD provides information from dozens of vibrational bands across the mid-IR spectrum, offering a rich and unique fingerprint of a molecule's chirality. nih.govyoutube.com

Detailed Research Findings: A complete VCD analysis involves measuring the experimental spectrum and comparing it to a spectrum predicted from quantum-chemical calculations for a chosen configuration (e.g., the R-enantiomer). A good match between the experimental and calculated spectra provides a definitive assignment of the absolute configuration. ru.nl

For this compound, the VCD spectrum would be expected to show distinct bisignate (positive/negative) signals in the C-H stretching region (2800-3000 cm⁻¹) and the fingerprint region (1000-1500 cm⁻¹). The C=O stretching mode would also exhibit a VCD signal. Since enantiomers produce mirror-image VCD spectra, this technique offers an unambiguous method for stereochemical assignment without the need for crystallization. youtube.com The analysis would typically involve a conformational search to identify the lowest energy conformers (e.g., chair with equatorial ethyl vs. axial ethyl), followed by DFT calculations to generate a Boltzmann-averaged VCD spectrum for comparison with the experimental data.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Confirmation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. For a chiral compound, successful analysis of a single crystal not only reveals its molecular structure and conformation but can also unambiguously determine its absolute configuration. iucr.orgnih.gov

The process involves growing a suitable single crystal of this compound, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and space group. The structure is then solved and refined to yield the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Detailed Research Findings: For a chiral, non-racemic compound like this compound, the crystal must belong to one of the 65 chiral space groups (e.g., P2₁, P2₁2₁2₁). The structural analysis is expected to confirm that the piperidine ring adopts a stable chair conformation . iucr.orgchemrevlett.com In this conformation, the C2 ethyl substituent would likely occupy an equatorial position to minimize steric interactions. The protonated nitrogen and the C4 carbonyl group would be integral parts of this chair framework.

The absolute configuration is determined through anomalous dispersion effects, typically calculated as the Flack parameter. A Flack parameter value close to zero for the assigned (R)-configuration provides definitive confirmation of the stereochemistry. The crystal structure would also reveal detailed information about the intermolecular interactions, such as hydrogen bonds between the ammonium proton (N-H) and the chloride anion, as well as with the carbonyl oxygen of an adjacent molecule, which dictate the crystal packing.

| Crystallographic Parameter | Expected/Representative Value |

| Chemical Formula | C₇H₁₄ClNO |

| Formula Weight | 163.64 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (chiral) |

| a (Å) | ~ 6-10 |

| b (Å) | ~ 8-12 |

| c (Å) | ~ 12-18 |

| V (ų) | ~ 900-1500 |

| Z | 4 |

| Conformation | Chair |

| C2-Ethyl Group Orientation | Equatorial |

| Flack Parameter | ~ 0.0(1) for the correct (R) configuration |

Anomalous Dispersion for Absolute Configuration Assignment

The unequivocal determination of the absolute configuration of a chiral molecule is a critical analytical challenge. Single-crystal X-ray diffraction (XRD) utilizing the phenomenon of anomalous dispersion is considered the definitive method for this purpose. researchgate.netspringernature.com This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and their spatial relationships.

The principle behind this method relies on resonant scattering, an effect that becomes significant when the wavelength of the incident X-rays is near the absorption edge of an atom in the crystal. wikipedia.orgwashington.edu This interaction causes a phase shift in the scattered X-rays, leading to measurable intensity differences between Friedel pairs—reflections (hkl) and (-h-k-l) that are otherwise equivalent in intensity according to Friedel's law. researchgate.net The analysis of these intensity differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute stereochemistry of the molecule in the crystal lattice. springernature.com

For a light-atom molecule like this compound, which contains only C, H, N, O, and Cl atoms, the anomalous scattering effect is most pronounced for the chlorine atom, especially when using copper (Cu Kα) radiation, a common X-ray source. The ability to grow a high-quality single crystal is a prerequisite for this analysis. thieme-connect.de While no specific crystallographic data for this compound is publicly available, the general methodology would involve the steps outlined in the table below.

Table 1: Generalized Workflow for Absolute Configuration Determination by XRD

| Step | Description | Key Parameters & Considerations |

| 1. Crystallization | Growth of a single, diffraction-quality crystal of the enantiopure hydrochloride salt. | Solvent system, temperature, concentration, and crystallization technique (e.g., slow evaporation, vapor diffusion). |

| 2. Data Collection | Mounting the crystal on a diffractometer and collecting diffraction data. | X-ray source (e.g., Cu Kα), temperature (often cryogenic), collection strategy. |

| 3. Structure Solution & Refinement | Solving the crystal structure to determine the connectivity and relative stereochemistry. | Direct methods or Patterson methods, followed by least-squares refinement. |

| 4. Absolute Structure Determination | Analyzing Bijvoet pairs and calculating the Flack parameter to assign the absolute configuration. | A Flack parameter value close to 0 for the assumed configuration confirms the assignment; a value near 1 indicates the opposite enantiomer. |

Chromatographic Techniques for Enantiomeric Purity and Quantitative Analysis

Chromatographic methods are indispensable for determining the enantiomeric purity of chiral compounds. These techniques separate enantiomers by exploiting their differential interactions with a chiral environment, most commonly a chiral stationary phase (CSP). High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are the principal methods employed for this purpose.

Chiral HPLC is the most widely used technique for the enantioseparation of pharmaceutical compounds. phenomenex.comeijppr.com The method relies on a stationary phase containing a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, enabling their separation and quantification. sigmaaldrich.com

For a compound like 2-Ethylpiperidin-4-one (B7901804), which contains a secondary amine and a ketone, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly versatile and often the first choice for screening. electronicsandbooks.com Macrocyclic glycopeptide antibiotics (e.g., vancomycin, teicoplanin) and cyclodextrin-based phases also show broad applicability for separating chiral amines and related compounds. nih.govresearchgate.net

A key challenge in the analysis of 2-Ethylpiperidin-4-one is its lack of a strong UV chromophore, which can limit detection sensitivity. To overcome this, pre-column derivatization with a UV-active agent, such as p-toluenesulfonyl chloride, can be employed to enhance detectability, a strategy successfully used for other piperidine derivatives like piperidin-3-amine. nih.gov

Table 2: Illustrative Chiral HPLC Conditions for Piperidinone Analogs

| Parameter | Condition 1 (Polysaccharide CSP) | Condition 2 (Macrocyclic CSP) |

| Column | Chiralpak® AD-H (Amylose derivative) | Chirobiotic® V (Vancomycin) |

| Mobile Phase | n-Hexane/Isopropanol (B130326)/Diethylamine (80:20:0.1, v/v/v) | Methanol (B129727)/Acetic Acid/Triethylamine (B128534) (100:0.02:0.01, v/v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 220 nm (or post-derivatization) | UV at 220 nm (or post-derivatization) |

| Expected Outcome | Baseline separation of (R)- and (S)-enantiomers with resolution (Rs) > 2.0. | Differential retention and separation of enantiomers. |

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. gcms.cz For amines like 2-Ethylpiperidin-4-one, derivatization is typically necessary to block the polar N-H group, reduce peak tailing, and improve volatility. wiley.com Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or other acylating agents. nih.gov

The separation is achieved on capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. chromatographyonline.comgcms.cz These cyclodextrin selectors (e.g., substituted β- or γ-cyclodextrins) create chiral cavities into which one enantiomer fits more favorably than the other, leading to differences in retention time. wiley.com The choice of the specific cyclodextrin derivative and the GC temperature program are critical parameters for optimizing the separation.

Table 3: Representative Chiral GC Method for Derivatized Amine Enantiomers

| Parameter | Description |

| Derivatization | Reaction of the sample with Trifluoroacetic Anhydride (TFAA) to form the N-trifluoroacetyl derivative. |

| Column | Chiraldex® G-TA (30 m x 0.25 mm ID, 0.12 µm film) or similar cyclodextrin-based CSP. |

| Carrier Gas | Helium or Hydrogen at a constant flow or pressure. |

| Temperature Program | Initial oven temperature of 100°C, hold for 2 min, then ramp at 5°C/min to 180°C. |

| Injector/Detector | Split/splitless injector at 250°C; Flame Ionization Detector (FID) at 250°C. |

| Expected Outcome | Separation of the diastereomeric derivatives with high efficiency and resolution. |

Supercritical fluid chromatography has emerged as a powerful green alternative to HPLC for chiral separations, offering faster analysis times and significantly reduced organic solvent consumption. selvita.comchromatographyonline.com The technique uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase component, often mixed with a small amount of an organic modifier like methanol or ethanol (B145695). chromatographyonline.com

SFC is particularly well-suited for preparative chiral separations due to the low viscosity of the mobile phase, which allows for higher flow rates without excessive pressure drops. selvita.com The same polysaccharide-based chiral stationary phases used in HPLC are predominantly used in SFC and have proven highly effective for a wide range of compounds, including chiral amines. afmps.be For basic compounds like 2-Ethylpiperidin-4-one, the addition of a small amount of a basic additive (e.g., diethylamine, isopropylamine) to the modifier is often necessary to obtain good peak shapes and prevent interactions with residual silanol (B1196071) groups on the stationary phase. chromatographyonline.com Recent studies have also shown the utility of crown ether-based CSPs for the specific separation of primary amines in SFC. wiley.com

Table 4: Typical Chiral SFC Screening Conditions for Amine Enantiomers

| Parameter | Description |

| Column | Chiralpak® IA, IB, IC, etc. (Immobilized polysaccharide CSPs) |

| Mobile Phase | Supercritical CO₂ / Methanol with 0.2% Isopropylamine (Gradient from 5% to 40% Methanol over 5 min) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV-Vis Diode Array Detector (DAD) |

| Expected Outcome | Rapid and efficient separation of enantiomers, often with better resolution and speed than HPLC. |

Reactivity and Transformational Chemistry of R 2 Ethylpiperidin 4 One Hydrochloride

Reactions at the Carbonyl Group (C-4)

The carbonyl group at the C-4 position is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the creation of new stereocenters. The existing chirality at C-2 can direct the approach of reagents, leading to stereoselective outcomes.

Stereoselective Reduction Reactions (e.g., to Piperidin-4-ols)

The reduction of the C-4 ketone to a secondary alcohol is a common transformation. The choice of reducing agent can significantly influence the diastereoselectivity of this process, leading to either cis or trans isomers with respect to the C-2 ethyl group. Bulky hydride reagents are often employed to achieve high levels of stereocontrol.

For instance, the reduction of a similar chiral 2-substituted-4-oxopiperidine with L-selectride®, a sterically hindered borohydride, has been shown to proceed with high diastereoselectivity. rsc.orgresearchgate.net When a solution of (R)-2-substituted-N-protected-4-piperidone in anhydrous THF is treated with L-selectride® at low temperatures (e.g., -78 °C), the hydride attacks the carbonyl group from the less sterically hindered face, leading to the preferential formation of one diastereomer of the corresponding 4-hydroxypiperidine (B117109). rsc.orgresearchgate.net This approach is valuable for controlling the stereochemistry at C-4, yielding predominantly the cis or trans alcohol depending on the substrate and reaction conditions.

Commonly used reducing agents for piperidones and their typical stereochemical outcomes are summarized below.

| Reducing Agent | Typical Conditions | Predominant Isomer | Diastereomeric Ratio (d.r.) |

| Sodium Borohydride (NaBH₄) | Methanol (B129727), 0 °C to rt | Mixture of isomers | Low to moderate selectivity |

| L-selectride® (Lithium tri-sec-butylborohydride) | THF, -78 °C | cis or trans | Often >95:5 |

| K-selectride® (Potassium tri-sec-butylborohydride) | THF, -78 °C | cis or trans | Often >95:5 |

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium, Cyanohydrin Formation)

The electrophilic carbon of the C-4 carbonyl is susceptible to attack by various carbon-based nucleophiles, such as Grignard reagents and organolithium compounds. These reactions result in the formation of tertiary alcohols and are fundamental for constructing more complex carbon skeletons. The stereochemical outcome of these additions is influenced by the steric hindrance imposed by the C-2 ethyl group and any substituent on the piperidine (B6355638) nitrogen.

While specific examples for (R)-2-Ethylpiperidin-4-one are not extensively documented in readily available literature, the general reactivity of N-protected 4-piperidones is well-established. For example, the addition of a Grignard reagent like benzyl (B1604629) magnesium halide to N-benzyl-4-piperidone, followed by an acidic workup, yields the corresponding 4-alkyl-4-piperidinol.

Cyanohydrin formation, involving the addition of a cyanide anion (typically from sources like trimethylsilyl (B98337) cyanide or sodium cyanide) to the carbonyl group, is another important transformation. This reaction introduces a cyano group and a hydroxyl group at the C-4 position, creating a versatile intermediate for further synthetic manipulations. nih.gov

Enamine and Imine Formation from the Ketone

The reaction of (R)-2-Ethylpiperidin-4-one with secondary amines, such as pyrrolidine (B122466) or morpholine, under acidic catalysis leads to the formation of an enamine. researchgate.net This reaction involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the C=C double bond of the enamine. Enamines are valuable synthetic intermediates due to the nucleophilic character of their α-carbon, which allows for subsequent alkylation or acylation reactions.

Similarly, reaction with primary amines results in the formation of imines (Schiff bases). Reductive amination, where the initially formed imine is reduced in situ, is a common method for synthesizing N-substituted 4-aminopiperidines. For instance, the reaction of an N-protected 4-piperidone (B1582916) with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride provides the corresponding 4-amino derivative. researchgate.net

Wittig and Horner-Wadsworth-Emmons Reactions

The carbonyl group at C-4 can be converted to an exocyclic double bond through olefination reactions like the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These reactions are crucial for introducing carbon-carbon double bonds, which can then be subjected to further transformations.

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert the ketone into an alkene. researchgate.net The HWE reaction, which employs a phosphonate (B1237965) carbanion, is often preferred as it typically provides better yields and selectivity for the (E)-alkene, and the water-soluble phosphate (B84403) byproducts are easier to remove during workup. wikipedia.org

A significant consideration in the HWE reaction of chiral 2-substituted-4-oxopiperidines is the potential for epimerization at the C-2 position. rsc.orgresearchgate.netrsc.org It has been observed that under certain basic conditions required for the HWE reaction, the stereochemical integrity of the C-2 center can be compromised, leading to a mixture of diastereomers. This unexpected epimerization is proposed to occur through a base-mediated retro-Michael/Michael addition sequence. rsc.orgresearchgate.net

| Reaction | Reagent | Typical Conditions | Product | Key Features |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | NaH, THF, rt | (R)-4-Ethoxycarbonylmethylene-2-ethylpiperidine | Potential for epimerization at C-2. rsc.orgresearchgate.netrsc.org |

| Wittig Reaction | Ethoxycarbonyltriphenylphosphonium methylide | Base (e.g., NaOEt), Ethanol (B145695) | (R)-4-Ethoxycarbonylmethylene-2-ethylpiperidine | Less prone to C-2 epimerization compared to HWE. researchgate.net |

Reactions Involving the Piperidine Nitrogen (N-1)

The secondary amine of (R)-2-Ethylpiperidin-4-one is a nucleophilic center that readily participates in alkylation and acylation reactions. As the starting material is a hydrochloride salt, a base must be used to deprotonate the ammonium (B1175870) ion and generate the free secondary amine before these reactions can proceed.

N-Alkylation and N-Acylation Reactions

N-alkylation is commonly achieved by treating the free piperidine with an alkyl halide (e.g., benzyl bromide) in the presence of a base like potassium carbonate or triethylamine (B128534) in a suitable solvent such as acetonitrile (B52724) or DMF. The N-benzyl group is a common protecting group in piperidine chemistry due to its stability and ease of removal via hydrogenolysis. guidechem.com

N-acylation can be performed using acyl chlorides or anhydrides in the presence of a base. For example, reaction with acryloyl chloride in the presence of triethylamine affords the corresponding N-acryloyl derivative. rsc.org This reaction introduces a carbonyl group adjacent to the nitrogen, forming an amide, which significantly alters the chemical properties of the nitrogen atom.

| Reaction Type | Reagent | Base | Solvent | Product |

| N-Alkylation | Benzyl bromide | K₂CO₃ | Acetonitrile | (R)-N-Benzyl-2-ethylpiperidin-4-one |

| N-Acylation | Acryloyl chloride | Triethylamine | Dichloromethane | (R)-N-Acryloyl-2-ethylpiperidin-4-one rsc.org |

| N-Acylation | Acetic anhydride (B1165640) | Pyridine (B92270) | Dichloromethane | (R)-N-Acetyl-2-ethylpiperidin-4-one |

Formation of N-Substituted Derivatives and Quaternary Salts

The secondary amine of the piperidine ring is a key site for functionalization. It readily undergoes reactions to form a wide array of N-substituted derivatives. Common transformations include N-alkylation, N-acylation, and N-sulfonylation. These reactions are typically carried out on the free base form of the piperidinone after neutralization of the hydrochloride salt.

N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for introducing N-alkyl groups. N-acylation is readily accomplished using acyl chlorides or anhydrides under basic conditions.

Furthermore, the tertiary amine derivatives can be converted into quaternary ammonium salts. This transformation is typically achieved by treating the N-alkylated piperidinone with an excess of an alkyl halide. mdpi.com Microwave-assisted synthesis has been shown to be an efficient method for producing quaternary salts, often with reduced reaction times and improved yields compared to traditional heating. mdpi.com

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Ethyl iodide (CH₃CH₂I) | N-Ethyl derivative |

| N-Acylation | Acetyl chloride (CH₃COCl) | N-Acetyl derivative |

| N-Sulfonylation | Tosyl chloride (TsCl) | N-Tosyl derivative |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | N-Benzyl derivative |

| Quaternization | Methyl iodide (CH₃I) | N,N-dialkyl quaternary salt |

De-protection and N-Functionalization Strategies

In multi-step syntheses, the piperidine nitrogen is often protected to prevent unwanted side reactions. Common nitrogen protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The removal of these groups is a critical step to either restore the secondary amine functionality or to allow for further N-functionalization.

The Boc group is typically removed under acidic conditions. A solution of hydrochloric acid in an organic solvent, such as ethanol or dioxane, can be used to cleave the Boc group and directly precipitate the corresponding hydrochloride salt, such as (R)-2-Ethylpiperidin-4-one hydrochloride. chemicalbook.com The Cbz group is commonly removed by catalytic hydrogenation.

Once deprotected, the resulting secondary amine is available for a wide range of functionalization reactions, as described in the previous section. This de-protection/re-functionalization sequence allows for the late-stage introduction of various substituents at the nitrogen atom, providing a divergent approach to a library of analogues from a common intermediate.

Transformations at the Stereocenter (C-2) and Adjacent Positions

The stereocenter at the C-2 position, bearing the ethyl group, is a defining feature of the molecule. Its stability and the potential for reactions at adjacent positions are of significant synthetic interest.

The stereochemical integrity of the C-2 position is a crucial consideration in synthetic applications. Epimerization, the inversion of configuration at a single stereocenter, can occur under certain conditions. For α-amino ketones, this process can be facilitated by conditions that promote the formation of an enol or enamine intermediate. In basic media, deprotonation at the C-3 position can lead to an enolate, while in acidic media, protonation of the carbonyl can facilitate enolization. If the C-2 proton is also labile, epimerization can occur through equilibration via a planar intermediate. However, the C-H bond at a stereocenter adjacent to a heteroatom is generally less prone to cleavage than a C-H bond alpha to a carbonyl group. Studies on related systems have shown that α-lithiated intermediates can be configurationally labile, suggesting that strong bases could potentially compromise the stereochemical integrity at C-2. mdpi.com

Direct and stereoselective functionalization of the ethyl group at the C-2 position presents a synthetic challenge due to the relatively unreactive nature of the C-H bonds. However, theoretical approaches could involve radical-based reactions. For instance, a radical halogenation might selectively functionalize the methylene (B1212753) position of the ethyl group, which could then be subjected to nucleophilic substitution to introduce new functional groups. The directing effect of the piperidine nitrogen and the stereochemical bias of the existing chiral center could potentially influence the stereochemical outcome of such transformations.

The methylene carbons at C-3 and C-5, which are alpha to the carbonyl group, are activated and represent prime locations for functionalization.

Halogenation: The alpha-positions of the ketone are susceptible to halogenation under either acidic or basic conditions. mt.comkhanacademy.org Reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be used to introduce bromine or iodine atoms, respectively. nih.gov The regioselectivity of the halogenation can sometimes be controlled by the choice of reaction conditions. These α-halo ketones are valuable intermediates for further transformations, including elimination reactions to form α,β-unsaturated ketones or as substrates for nucleophilic substitution.

Aldol (B89426) Condensation: The ketone can participate in aldol condensation reactions. Under basic conditions, deprotonation at the C-3 or C-5 position generates an enolate nucleophile, which can then react with an aldehyde. csub.eduyoutube.com Studies on the closely related N-methylpiperidin-4-one have shown that it efficiently undergoes condensation with aromatic aldehydes in the presence of a base like triethylamine, sometimes in conjunction with a Lewis acid such as magnesium bromide ethyl etherate, to yield the corresponding α,β-unsaturated ketone. uit.no This reaction provides a powerful method for C-C bond formation at the C-3 position.

| Reaction Type | Position | Reagent Example | Product Type |

| Halogenation | C-3 / C-5 | N-Bromosuccinimide (NBS) | α-Bromo ketone |

| Aldol Condensation | C-3 / C-5 | Benzaldehyde, NaOH | α,β-Unsaturated ketone |

Ring-Opening and Ring-Expansion/Contraction Reactions

Transformations that alter the core piperidine ring structure can lead to novel heterocyclic systems.

Ring-Opening: The piperidine ring is a stable six-membered heterocycle and does not readily undergo ring-opening reactions under standard conditions. Such transformations typically require specific functional group arrangements that facilitate cleavage, such as those seen in the ring-opening of smaller, more strained rings like aziridines. mdpi.com

Ring-Expansion: Ring-expansion reactions can be used to convert the six-membered piperidine ring into larger seven- or eight-membered nitrogen-containing heterocycles (azepanes or azocanes). researchgate.net One common strategy involves the Beckmann or Schmidt rearrangement of the corresponding oxime or the ketone itself, respectively. rsc.org For example, treatment of a cyclic ketone with hydrazoic acid (in the Schmidt reaction) can lead to insertion of a nitrogen atom adjacent to the carbonyl group, forming a lactam.

Ring-Contraction: The piperidine ring can undergo ring contraction to form five-membered pyrrolidine derivatives. A notable method is the Favorskii rearrangement of an α-halo piperidinone. Treatment of a 3-halo-piperidin-4-one with a strong base can induce a rearrangement to form a cyclopropanone (B1606653) intermediate, which is then opened by the base to yield a pyrrolidine-3-carboxylic acid derivative. harvard.edu Photochemical methods have also been developed for the ring contraction of N-acyl piperidines into cyclopentane (B165970) derivatives, proceeding through a Norrish type II hydrogen atom transfer followed by C-N bond fragmentation and subsequent intramolecular cyclization. nih.gov

Rearrangement Reactions Involving the Piperidin-4-one Skeleton

The piperidin-4-one framework is theoretically susceptible to several classic rearrangement reactions that can alter the ring structure, often leading to valuable synthetic intermediates. These include the Beckmann, Favorskii, and Schmidt rearrangements.